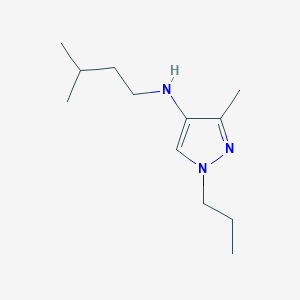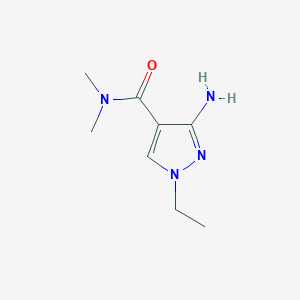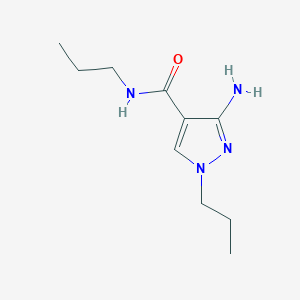amine](/img/structure/B11741657.png)
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine is a complex organic compound that features a pyrazole ring substituted with a cyclopentyl and a methyl group, linked to a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl and methyl groups. The final step involves the attachment of the phenylethylamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are used to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine: shares structural similarities with other pyrazole derivatives and phenylethylamines.
Imidazole-containing compounds: These compounds also feature a five-membered ring with nitrogen atoms and exhibit similar chemical reactivity.
Uniqueness
The unique combination of the pyrazole ring with cyclopentyl, methyl, and phenylethylamine groups distinguishes (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine from other compounds. This structural uniqueness contributes to its specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H25N3 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C18H25N3/c1-15-17(14-21(20-15)18-9-5-6-10-18)13-19-12-11-16-7-3-2-4-8-16/h2-4,7-8,14,18-19H,5-6,9-13H2,1H3 |
InChI Key |
NRDGTYQIYZAKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCCC2=CC=CC=C2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741584.png)
![1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741588.png)
![Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B11741597.png)
amine](/img/structure/B11741618.png)
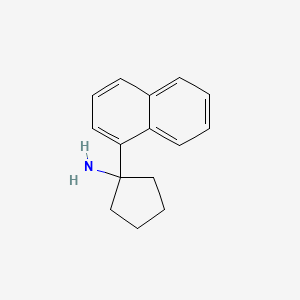
![1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741634.png)
![Methoxy({[4-(4-methylphenoxy)-3-nitrophenyl]methylidene})amine](/img/structure/B11741639.png)
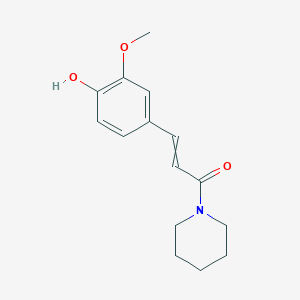
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741663.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741668.png)
